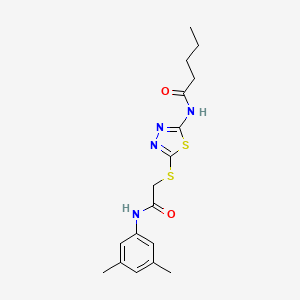

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a pentanamide chain and a 3,5-dimethylphenyl-substituted acetamide moiety. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The compound’s structure combines a lipophilic pentanamide tail with a substituted aromatic ring, which may enhance membrane permeability and target binding compared to simpler derivatives.

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFVTFWYMJLGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Structural Characteristics

The molecular formula of this compound is C17H22N4O2S2. The structure includes several functional groups that are crucial for its biological activity:

| Functional Group | Description |

|---|---|

| Amide Group | Facilitates hydrogen bonding and enhances solubility. |

| Thiadiazole Ring | Known for diverse pharmacological properties including antimicrobial and anticancer activities. |

| Thioether Linkage | Influences reactivity and interaction with biological targets. |

Research indicates that this compound interacts with several key signaling pathways:

- PI3K/AKT/mTOR Pathway : This pathway is critical in regulating cell growth, proliferation, and survival. Inhibition of this pathway has been linked to anticancer effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have shown that this compound displays cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and Caco-2 (colorectal cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against methicillin-resistant strains. |

| Escherichia coli | Moderate inhibition observed. |

| Candida albicans | Exhibited antifungal activity comparable to standard treatments. |

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of the compound on A549 cells, revealing that it induces apoptosis through the activation of caspase pathways while inhibiting PI3K/AKT signaling.

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against drug-resistant Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, aromatic groups, and side chains. Key comparisons include:

Key Observations :

- Thermal Stability : Derivatives with rigid aromatic substituents (e.g., 4d) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions .

- Synthetic Yield : Chlorobenzyl-substituted analogs (e.g., 5j) show higher yields (>80%), possibly due to favorable reaction kinetics in thioether formation .

Anticancer Activity

- Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol·L⁻¹) and A549 (IC₅₀ = 0.034 mmol·L⁻¹) cell lines, attributed to its dual thiadiazole-thioacetamide structure .

- Target Compound : The 3,5-dimethylphenyl group may enhance aromatase inhibition (cf. ), while the pentanamide chain could modulate selectivity toward cancer cells.

Antimicrobial Activity

- N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine (): Shows strong activity against E. coli and B. subtilis, likely due to the electron-withdrawing methyl groups enhancing membrane disruption .

- Target Compound : The 3,5-dimethylphenyl group may similarly improve antibacterial efficacy, though the pentanamide’s bulk could reduce penetration compared to smaller analogs.

Antioxidant Activity

- Thiadiazole-oxadiazole hybrids (): Demonstrate FRAP assay activity comparable to BHT, with electron-donating groups (e.g., methoxy) enhancing radical scavenging .

Spectral and Crystallographic Data

- NMR Trends (): Acetamide protons in analogs resonate at δ 2.10–2.50 ppm (¹H NMR), while thiadiazole carbons appear at δ 155–165 ppm (¹³C NMR) .

- Crystallography (): Planar thiadiazole cores with intramolecular C–H···N hydrogen bonds stabilize molecular conformation, as seen in (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.